molecular formula C14H13ClO4 B14511914 Benzoic acid;4-chloro-3-methoxyphenol CAS No. 63014-41-5

Benzoic acid;4-chloro-3-methoxyphenol

Cat. No.: B14511914
CAS No.: 63014-41-5
M. Wt: 280.70 g/mol
InChI Key: XVUVMUNHULTTLE-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are pivotal in industrial and pharmaceutical applications due to their antimicrobial, preservative, and bioactive properties . The compound "Benzoic acid;4-chloro-3-methoxyphenol" is a substituted benzoic acid featuring a chlorine atom at the para position and a methoxy group at the meta position of the aromatic ring. This structural configuration enhances its lipophilicity and reactivity compared to unsubstituted benzoic acid, making it relevant in drug design and agrochemical synthesis. For example, similar halogenated and methoxylated benzoic acid derivatives, such as 4-chloro-3-(dimethylsulfamoyl)benzoic acid, exhibit biological activity and are intermediates in synthetic pathways .

Properties

CAS No.

63014-41-5

Molecular Formula

C14H13ClO4

Molecular Weight

280.70 g/mol

IUPAC Name

benzoic acid;4-chloro-3-methoxyphenol

InChI

InChI=1S/C7H7ClO2.C7H6O2/c1-10-7-4-5(9)2-3-6(7)8;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9)

InChI Key

XVUVMUNHULTTLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)Cl.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;4-chloro-3-methoxyphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;4-chloro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenols or other reduced derivatives .

Scientific Research Applications

Benzoic acid;4-chloro-3-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid;4-chloro-3-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Key analogues include:

Compound Substituents Key Properties/Applications References
4-Chloro-3-methoxyphenol -Cl (C4), -OCH₃ (C3) Antimicrobial precursor
4-Methoxy-cinnamic acid -OCH₃ (C4), -CH=CH-COOH T3SS inhibitor in bacterial pathogens
3-Chlorobenzoic acid -Cl (C3) Intermediate in pesticide synthesis
Salicylic acid -OH (C2) Anti-inflammatory, plant defense
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -Cl (C4), -SO₂N(CH₃)₂ (C3) Bioactive sulfonamide derivative
  • Chlorine Substituents : Chlorination at the para position (e.g., 4-chlorobenzoic acid) increases lipophilicity and resistance to enzymatic degradation, enhancing antimicrobial activity .
  • Methoxy Groups : Methoxy substituents (e.g., 4-methoxy-cinnamic acid) improve membrane permeability and modulate bacterial type III secretion systems (T3SS) .

Physicochemical Properties

  • Extraction Efficiency: Benzoic acid and phenol derivatives are extracted rapidly (>98% in <5 minutes) via emulsion liquid membranes due to high distribution coefficients (logP >1.5). Chlorinated derivatives exhibit slower diffusion rates compared to unsubstituted benzoic acid .
  • Solubility : Methoxy groups enhance water solubility via hydrogen bonding, while chlorine substituents reduce aqueous solubility, favoring organic phase partitioning .

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